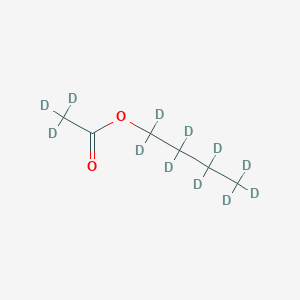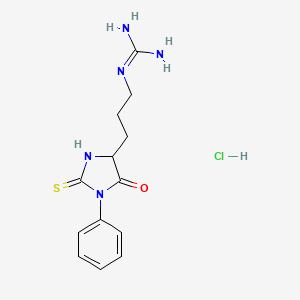
Chlorhydrate de PTH-arginine
Vue d'ensemble
Description
PTH-arginine hydrochloride is a chemical compound with the molecular formula C13H17N5OS·HCl and a molecular weight of 327.83 g/mol . It is a derivative of arginine, an amino acid, and is often used in research settings for its unique properties.
Applications De Recherche Scientifique
PTH-arginine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies involving protein synthesis and enzyme activity.
Medicine: It is used in the development of new drugs and in the study of metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
PTH-arginine hydrochloride, also known as Parathyroid Hormone (PTH), primarily targets the bone and kidneys . In the bone, it influences osteoblast cells . In the kidneys, it affects renal tubular cells .
Mode of Action
The biological actions of PTH are mediated through binding to at least two distinct high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule . These receptors are essential for normal bone metabolism .
Biochemical Pathways
PTH raises blood calcium levels by resorbing bone, conserving urinary calcium, and activating vitamin D to increase intestinal calcium absorption . This process forms a homeostatic loop that maintains a constant level of blood calcium in the face of varying dietary and skeletal demands .
Pharmacokinetics
It is known that the bioavailability of a single oral dose of l-arginine is around 20%
Result of Action
The primary result of PTH action is the elevation of plasma ionized calcium concentration . This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney . On a more chronic basis, PTH also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .
Action Environment
The action of PTH-arginine hydrochloride can be influenced by various environmental factors. For instance, the presence of other hormones, such as calcitriol, can affect the secretion and action of PTH . Additionally, the physiological environment, such as the levels of calcium and phosphate in the body, can also impact the efficacy and stability of PTH .
Analyse Biochimique
Biochemical Properties
PTH-arginine hydrochloride plays a significant role in biochemical reactions, particularly in the regulation of bone remodeling and calcium homeostasis. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the parathyroid hormone receptor type 1 (PTHR1), a G protein-coupled receptor. Upon binding to PTHR1, PTH-arginine hydrochloride activates downstream signaling pathways that influence bone formation and resorption . Additionally, it interacts with enzymes such as nitric oxide synthase, which is involved in the production of nitric oxide, a critical signaling molecule .
Cellular Effects
PTH-arginine hydrochloride exerts various effects on different cell types and cellular processes. In osteoblasts, it promotes bone formation by stimulating the proliferation and differentiation of these cells . It also influences cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Furthermore, PTH-arginine hydrochloride affects the expression of genes involved in bone remodeling and calcium homeostasis .
Molecular Mechanism
The molecular mechanism of action of PTH-arginine hydrochloride involves its binding to the parathyroid hormone receptor type 1 (PTHR1). This binding activates the receptor and triggers a cascade of intracellular signaling events. One of the key pathways activated is the cAMP pathway, which leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . Additionally, PTH-arginine hydrochloride can modulate gene expression by influencing transcription factors and other regulatory proteins . These molecular interactions result in the regulation of bone remodeling and calcium homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PTH-arginine hydrochloride can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that PTH-arginine hydrochloride remains stable under specific storage conditions, such as at -20°C . Its degradation over time can impact its efficacy in biochemical assays and cellular studies. Long-term exposure to PTH-arginine hydrochloride has been observed to affect cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of PTH-arginine hydrochloride can vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of PTH-arginine hydrochloride can enhance bone formation and improve bone density in animal models . High doses may lead to adverse effects, such as hypercalcemia and bone resorption . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
PTH-arginine hydrochloride is involved in several metabolic pathways, including the arginine metabolism pathway. It interacts with enzymes such as arginase and nitric oxide synthase, which play crucial roles in the production of nitric oxide and other metabolites . These interactions can influence metabolic flux and the levels of various metabolites, impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of PTH-arginine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across the blood-brain barrier via endothelial cells that possess a complex network of transporters . Additionally, binding proteins can facilitate its distribution to specific tissues and cellular compartments, influencing its localization and accumulation .
Subcellular Localization
PTH-arginine hydrochloride exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be localized to various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications can direct PTH-arginine hydrochloride to specific organelles, where it exerts its effects on cellular processes and signaling pathways .
Méthodes De Préparation
The synthesis of PTH-arginine hydrochloride involves several stepsThe final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
PTH-arginine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
PTH-arginine hydrochloride is unique in its structure and properties, which differentiate it from other similar compounds. Some similar compounds include:
L-arginine hydrochloride: Another derivative of arginine, commonly used in research and medicine.
N-acetyl-L-arginine: A derivative of arginine with different chemical properties and applications.
L-ornithine hydrochloride: A related amino acid derivative with distinct biological functions.
PTH-arginine hydrochloride stands out due to its specific interactions and applications in various fields of research.
Propriétés
IUPAC Name |
2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPSQGERWCHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


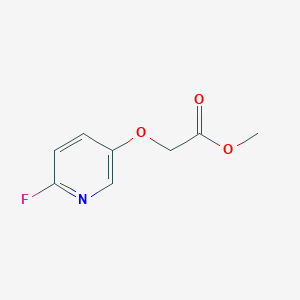
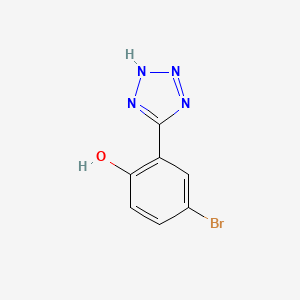
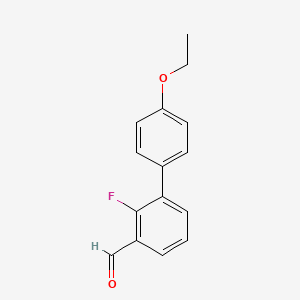
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1451265.png)
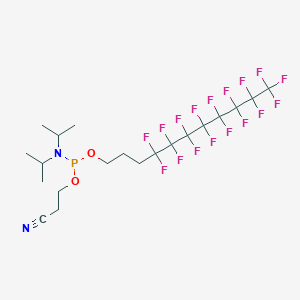
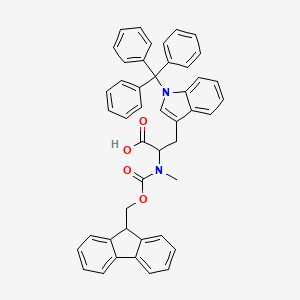
![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B1451274.png)
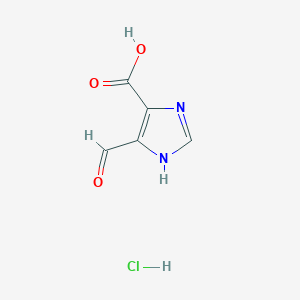
![4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine](/img/structure/B1451277.png)
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1451278.png)
